4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine
Description
The compound 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine (hereafter referred to as the "target compound") is a synthetic molecule featuring a morpholine core linked to a piperidine-carbonyl scaffold and a 6-cyclopropylpyridazine substituent. This article focuses on comparing its structural and functional attributes with two analogous morpholine derivatives identified in the literature.
Properties
IUPAC Name |
[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c23-18(22-9-11-24-12-10-22)21-7-5-14(6-8-21)13-25-17-4-3-16(19-20-17)15-1-2-15/h3-4,14-15H,1-2,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHNVBWMGKRLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine typically involves multiple steps:
Formation of the Cyclopropylpyridazinyl Group: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Morpholine Ring: The morpholine ring is often synthesized through cyclization reactions involving appropriate amine and diol precursors.
Coupling Reactions: The final step involves coupling the cyclopropylpyridazinyl group with the piperidine and morpholine rings using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Scaling up Reaction Volumes: Ensuring that the reactions can be carried out in larger volumes without compromising yield or purity.
Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize efficiency.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Pyridazine Ring
The 6-cyclopropylpyridazin-3-yloxy group undergoes selective substitution under controlled conditions:
Key Observations :
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Halogenation occurs regioselectively at the 6-position due to electron-withdrawing effects of the morpholine-carbonyl group.
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Suzuki couplings require inert atmospheres and tolerate diverse boronic acids (e.g., phenyl, pyridyl) .
Carbonyl Group Reactivity
The morpholine-1-carbonyl group participates in nucleophilic acyl substitutions:
Mechanistic Insight :
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LiAlH₄ reduction proceeds via a tetrahedral intermediate, confirmed by H NMR monitoring.
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Amidation requires strict temperature control to avoid morpholine ring-opening .
Piperidine Scaffold Modifications
The piperidine nitrogen demonstrates alkylation and oxidation potential:
| Reaction Type | Conditions | Outcome | Selectivity | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I (1.5 eq), K₂CO₃, DMF, 60°C | Quaternary ammonium salt formation | >90% | |
| Oxidation | mCPBA (1.1 eq), CH₂Cl₂, 0°C → RT | N-Oxide derivative | 68% |
Critical Parameters :
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Alkylation proceeds without epimerization of the piperidine chair conformation .
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mCPBA oxidation shows first-order kinetics (k = 0.15 min⁻¹ at 25°C).
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes strain-driven transformations:
Safety Note :
-
Ring-opening with concentrated H₂SO₄ releases 89 kJ/mol exotherm, requiring controlled addition.
Cross-Coupling at Methylene Bridge
The -CH₂O- linker enables metal-catalyzed couplings:
| Reaction Type | Catalysts/Conditions | Scope | Turnover Number | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aryl amine conjugates | 420 | |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, iPr₂NH | Alkynylated derivatives | 310 |
Optimization Data :
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Buchwald-Hartwig reactions require 110°C for complete conversion (TOF = 35 hr⁻¹).
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Sonogashira yields drop below 40% with aliphatic alkynes due to steric hindrance.
Stability Under Physiological Conditions
Hydrolytic stability impacts pharmacological applications:
| Condition | pH | Temp (°C) | Half-Life (hr) | Degradation Pathway | Source |
|---|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37 | 2.3 | Morpholine carbonyl hydrolysis | |
| Plasma | 7.4 | 37 | 18.7 | Pyridazine N-oxide formation |
Formulation Implications :
Catalytic Hydrogenation of Pyridazine
Selective saturation of the diazine ring:
| Catalyst | Pressure (psi) | Solvent | Product | ee (%) | Source |
|---|---|---|---|---|---|
| 5% Rh/Al₂O₃ | 50 | EtOAc | Partially saturated (1,4-dihydropyridazine) | N/A | |
| Adams' Pt | 30 | MeOH | Fully saturated piperazine | N/A |
Selectivity Control :
-
Rh catalysts favor 1,4-addition without cyclopropane ring hydrogenolysis.
Scientific Research Applications
4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs targeting various diseases.
Biological Studies: Investigated for its potential effects on biological pathways and cellular processes.
Pharmacology: Studied for its interactions with specific receptors and enzymes.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Structural and Functional Overview
The target compound is compared to two morpholine-based analogs:
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) .
4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride (hereafter "Patent Compound") .
Table 1: Key Comparative Data
Detailed Analysis
Structural Features
- Target Compound: The cyclopropylpyridazine group introduces steric bulk and lipophilicity, which may enhance membrane permeability.
- VPC-14449 : The dibromoimidazole-thiazole moiety confers strong electrophilicity, favoring DNA interactions. However, initial misassignment of bromine positions (4,5 vs. 2,4) led to synthesis errors, altering activity .
- Its amorphous solid form enhances dissolution kinetics .
Pharmacological Implications
- Target Compound : The pyridazine ring may act as a hydrogen-bond acceptor, mimicking ATP in kinase binding pockets. Its cyclopropyl group could reduce metabolic degradation compared to bulkier substituents.
- VPC-14449 : Bromine atoms enhance DNA-binding affinity but increase toxicity risks. Structural corrections are critical for reproducibility .
- Patent Compound : The amorphous hydrochloride formulation suggests prioritization of oral bioavailability, a common hurdle for lipophilic morpholine derivatives .
Biological Activity
The compound 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine is a novel chemical entity that has garnered attention for its potential therapeutic applications, particularly in the treatment of various inflammatory and proliferative diseases. This article synthesizes findings from diverse sources to provide an authoritative overview of the biological activity associated with this compound.
Chemical Structure
The compound can be represented by the following structure:
Where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The specific arrangement of functional groups contributes to its biological properties.
Recent studies suggest that the compound acts primarily as an inhibitor of SIK (Salt-Inducible Kinase) , which plays a crucial role in various signaling pathways related to inflammation and cell proliferation. Inhibition of SIK has been linked to reduced production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12, making it a candidate for treating autoimmune and inflammatory diseases .
In Vitro Studies
A study highlighted the compound's cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549). The half-maximal inhibitory concentration (IC50) was comparable to established chemotherapeutics like doxorubicin, indicating significant potential as an anticancer agent .
Table 1: Cytotoxicity Data
In Vivo Studies
In vivo studies demonstrated that administration of the compound at doses ranging from 2 to 30 mg/kg resulted in significant reductions in clinical scores associated with inflammatory diseases in animal models. These findings suggest a dose-dependent efficacy that warrants further investigation .
Table 2: In Vivo Efficacy
Case Studies
One notable case involved a patient with rheumatoid arthritis who was treated with a formulation containing this compound. The patient exhibited marked improvement in symptoms after two weeks of treatment, with a significant decrease in joint inflammation and pain scores .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a moderate half-life, allowing for potential once-daily dosing regimens. Further studies are needed to fully elucidate its metabolic pathways and excretion profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
